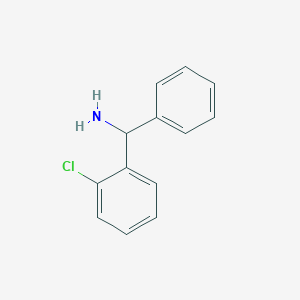

(2-Chlorophenyl)(phenyl)methanamine

Description

(2-Chlorophenyl)(phenyl)methanamine is a secondary amine featuring a methanamine core substituted with a 2-chlorophenyl group and a phenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis. The 2-chlorophenyl substituent introduces electron-withdrawing effects and increased lipophilicity compared to unsubstituted phenyl groups, influencing both chemical reactivity and biological activity .

Synthetic routes for related compounds often involve catalytic reduction of amides (e.g., using HBPin and transition-metal catalysts) or condensation reactions to form Schiff bases, as seen in derivatives like N-(2-chlorobenzylidene)-1-(2-chlorophenyl)methanamine (yield: 66–98%) . The compound’s NMR data (e.g., δH 4.86 ppm for -CH2- and aromatic protons at δH 7.08–8.79 ppm) reflect the electronic effects of the chloro substituent and aryl backbone .

Properties

Molecular Formula |

C13H12ClN |

|---|---|

Molecular Weight |

217.69 g/mol |

IUPAC Name |

(2-chlorophenyl)-phenylmethanamine |

InChI |

InChI=1S/C13H12ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 |

InChI Key |

WFPPEQGXPRFYDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(phenyl)methanamine typically involves the reaction of benzyl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom in benzyl chloride is replaced by the aniline group. The reaction is usually carried out in an organic solvent such as ethanol or toluene, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts such as palladium on carbon can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amine and hydroxylamine derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

(2-Chlorophenyl)(phenyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility :

- The 2-chlorophenyl group increases lipophilicity (clogP ~5.14) compared to phenyl or polar substituents (e.g., 2-methoxyphenyl, clogP ~3.2). This enhances membrane permeability but may reduce aqueous solubility, as observed in NOR derivatives ().

- In contrast, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (IC50: 1.2 μM) incorporates a sulfonyl group, improving solubility while maintaining activity .

Electronic Effects :

- Chlorine’s electron-withdrawing nature deshields aromatic protons (δH 7.36–8.15 ppm in Schiff bases) and stabilizes intermediates in reactions like catalytic reductions .

- Replacing chlorine with methoxy or pyrimidyl groups alters electronic density, affecting binding to targets like SIRT2 or bacterial enzymes .

Antibacterial Activity:

- In NOR derivatives, 2-chlorophenyl-substituted compounds (e.g., ND-7) showed higher activity than phenyl analogs (ND-8) due to optimized lipophilicity-polarity balance. However, excessive lipophilicity (e.g., 2-pyrimidyl) reduced activity .

Enzyme Inhibition:

- (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers and 4-carboxyl groups exhibited potent SIRT2 inhibition (33% at 10 μM). Chlorophenyl groups may enhance target engagement via hydrophobic interactions, though positional isomerism (e.g., 3- vs. 4-substitution) had minimal impact in anti-inflammatory assays .

Anti-Inflammatory Activity:

Biological Activity

(2-Chlorophenyl)(phenyl)methanamine, an organic compound classified as an arylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chlorine atom at the second position of the phenyl ring significantly influences its reactivity and biological activity. This compound's unique structure makes it a suitable candidate for various pharmacological investigations.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of chlorinated phenols with methanamine derivatives. A common method includes:

- Formation of the chlorinated phenol : Chlorination of phenol to obtain 2-chlorophenol.

- Reaction with methanamine : The chlorinated phenol is then reacted with phenylmethanamine under controlled conditions to yield this compound.

This multi-step synthesis is crucial for achieving high purity and yield of the desired compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : Studies have shown that this compound demonstrates moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria, including Salmonella typhi and Bacillus subtilis . Its efficacy against pathogenic fungi, such as Candida albicans, has also been noted, where it inhibits hyphal formation and disrupts biofilm integrity .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating cellular pathways involved in inflammation. Its mechanism includes downregulating certain protein kinases, leading to reduced inflammatory responses .

- Anticancer Potential : Investigations into the anticancer properties of this compound reveal its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2-Bromophenyl)(phenyl)methanamine | C13H12BrN | Bromine substitution alters reactivity differently than chlorine. |

| (2-Fluorophenyl)(phenyl)methanamine | C13H12FN | Fluorine's electronegativity impacts binding properties. |

| (2-Methylphenyl)(phenyl)methanamine | C14H15N | Methyl group alters sterics and electronic properties. |

The specific combination of substituents in this compound enhances its reactivity and biological activity compared to these analogs.

Case Studies

- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of several arylamines, including this compound. It was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanism Exploration : Research focused on the anti-inflammatory effects of this compound revealed that it effectively reduces pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases .

- Anticancer Studies : In vitro studies on cancer cell lines showed that this compound induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.